molecular formula C16H18BFO2 B11845534 2-(8-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(8-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B11845534
M. Wt: 272.1 g/mol
InChI Key: AYIKGRMATUOILT-UHFFFAOYSA-N
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Description

2-(8-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that features a fluorinated naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 8-fluoronaphthalene with a boronic ester precursor under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 8-fluoronaphthalene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(8-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The fluorinated naphthalene moiety can undergo reduction reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of boronic acids.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2-(8-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of advanced materials, including polymers and electronic materials.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Biological Research: Studied for its interactions with biological molecules and potential as a tool in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(8-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in molecular recognition and binding studies. The fluorinated naphthalene moiety contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorinated naphthalene moiety and a boronic ester group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C16H18BFO2

Molecular Weight

272.1 g/mol

IUPAC Name

2-(8-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H18BFO2/c1-15(2)16(3,4)20-17(19-15)12-9-8-11-6-5-7-14(18)13(11)10-12/h5-10H,1-4H3

InChI Key

AYIKGRMATUOILT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3F)C=C2

Origin of Product

United States

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